molecular formula C12H13N3O B3024905 (2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamide CAS No. 3785-87-3

(2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamide

Cat. No. B3024905
CAS RN: 3785-87-3
M. Wt: 215.25 g/mol
InChI Key: TVPUSDGUXXMGMH-YFHOEESVSA-N
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Description

The compound (2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamide is a chemical reagent that has been utilized in various organic synthesis processes. While the specific compound is not directly mentioned in the provided papers, related compounds with similar functional groups have been studied. These compounds serve as precursors for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry due to their biological activities.

Synthesis Analysis

The synthesis of related compounds involves the condensation of cyanothioacetamide derivatives with N,N-dimethylformamide dimethyl acetal, leading to the formation of reagents like 2-cyano-3-(dimethylamino)prop-2-ene thioamide . This reagent is then used to synthesize a series of ethyl nicotinates and nicotinonitriles through a vinyl substitution reaction. The process showcases the versatility of cyanoacrylamide derivatives in organic synthesis, particularly in constructing complex molecular structures.

Molecular Structure Analysis

The molecular structure of cyanoacrylamide derivatives is characterized by the presence of a cyano group and a dimethylamino group attached to a prop-2-enamide backbone. The electron-withdrawing cyano group and the electron-donating dimethylamino group create a conjugated system that is highly reactive and can participate in various chemical reactions. The structure of these compounds is crucial for their reactivity and the formation of heterocyclic compounds.

Chemical Reactions Analysis

The chemical reactivity of cyanoacrylamide derivatives is demonstrated by their behavior towards different nitrogen nucleophiles. For instance, the reaction of 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide with hydroxylamine, hydrazine, and guanidine leads to the formation of isoxazole, pyrazole, and pyrimidine derivatives, respectively . These reactions are regioselective and result in the synthesis of various bridgehead nitrogen heterocycles, which are important in the development of pharmaceuticals and agrochemicals.

Physical and Chemical Properties Analysis

The physical and chemical properties of (2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamide and its related compounds are influenced by their molecular structure. The presence of both electron-withdrawing and electron-donating groups within the same molecule affects its polarity, solubility, and reactivity. These properties are essential for the compound's behavior in chemical reactions and its potential applications in synthesis. The specific physical properties such as melting point, boiling point, and solubility would depend on the particular substituents and the overall molecular conformation.

Scientific Research Applications

Amyloid Imaging in Alzheimer's Disease

Amyloid imaging ligands, such as [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphthalenyl] propene (18F-FDDNP), have been studied for their ability to measure amyloid in vivo in the brain of patients with Alzheimer's disease. This technique enables early detection of Alzheimer's disease and aids in the evaluation of new anti-amyloid therapies (Nordberg, 2007).

Chemistry and Pharmacology of Novel Synthetic Opioids

The chemistry and pharmacology of non-fentanil novel synthetic opioid receptor agonists, including compounds with structures adapted from patented compounds, have been reviewed. Such studies are crucial for understanding the emergence of substances of abuse and for developing detection methods to ensure new substances are detected early in toxicological samples (Sharma et al., 2018).

Antibacterial, Antifungal, and Antimycobacterial Compounds

Research on cyanobacterial compounds or cyano-compounds, including those with structures similar to "(2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamide," has identified a diverse source of compounds with antimicrobial activity. This highlights the potential application of such compounds in developing pharmaceuticals against multidrug-resistant pathogens (Swain, Paidesetty, & Padhy, 2017).

Mechanism of β-O-4 Bond Cleavage During Acidolysis of Lignin

Studies on the acidolysis of lignin model compounds, including those similar to "(2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamide," have provided insights into the mechanism of bond cleavage, which is significant for understanding the degradation of lignin and potentially for the development of new materials or biofuels (Yokoyama, 2015).

Advanced Oxidation Processes for Water Treatment

The degradation of recalcitrant compounds in water through advanced oxidation processes (AOPs) has been reviewed, indicating the potential for using similar compounds in the treatment of water to reduce levels of pollutants and improve water quality (Qutob et al., 2022).

Mechanism of Action

Target of Action

The compound “(2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamide” is also known as Osimertinib . It is a third-generation, irreversible, oral epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed by AstraZeneca Pharmaceuticals . The primary target of Osimertinib is the EGFR-TKI sensitizing and EGFR T790M .

Mode of Action

Osimertinib works by selectively and potently inhibiting both EGFR-TKI sensitizing and EGFR T790M . This inhibition prevents the EGFR from activating the downstream proteins that trigger the uncontrolled growth of cancer cells .

Biochemical Pathways

The inhibition of EGFR by Osimertinib affects several biochemical pathways. These include the PI3K/Akt pathway and the RAS/RAF/MEK/ERK pathway, which are involved in cell survival and proliferation . By inhibiting these pathways, Osimertinib can effectively suppress the growth and proliferation of cancer cells .

Pharmacokinetics

The pharmacokinetics of Osimertinib involves its absorption, distribution, metabolism, and excretion (ADME). Osimertinib is orally administered and undergoes significant hepatic elimination . Therefore, no dose adjustment is required for patients with severe renal impairment .

Result of Action

The result of Osimertinib’s action is the inhibition of cancer cell growth and proliferation . It has demonstrated efficacy in non-small cell lung cancer (NSCLC) central nervous system metastases . The inhibition of EGFR leads to the suppression of the downstream pathways, thereby preventing the uncontrolled growth of cancer cells .

Action Environment

The action of Osimertinib can be influenced by various environmental factors. For instance, the presence of other medications can affect the metabolism of Osimertinib and hence its efficacy . Furthermore, patient-specific factors such as age, gender, weight, and organ function can also influence the pharmacokinetics and pharmacodynamics of Osimertinib .

Safety and Hazards

The safety and hazards associated with “(2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamide” are not directly available. Understanding the safety and hazards of a compound is crucial for its safe handling and use .

properties

IUPAC Name

(Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-15(2)11-5-3-9(4-6-11)7-10(8-13)12(14)16/h3-7H,1-2H3,(H2,14,16)/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPUSDGUXXMGMH-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C(/C#N)\C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamide

CAS RN

3785-87-3
Record name NSC125403
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125403
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ALPHA-CYANO-4-(DIMETHYLAMINO)-CINNAMAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamide
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(2Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamide

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